molecular formula C11H17N3O2 B8265677 Tert-butyl (2-aminopyridin-3-YL)(methyl)carbamate

Tert-butyl (2-aminopyridin-3-YL)(methyl)carbamate

Cat. No.: B8265677
M. Wt: 223.27 g/mol
InChI Key: LZNGJIRDCAJLCA-UHFFFAOYSA-N
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Description

tert-Butyl (2-aminopyridin-3-yl)(methyl)carbamate is a carbamate-protected aminopyridine derivative characterized by a pyridine ring substituted with an amino group at the 2-position and a methylcarbamate moiety at the 3-position. The tert-butyl group provides steric protection, enhancing stability during synthetic processes. This compound is a critical intermediate in pharmaceutical chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic drug candidates .

Properties

IUPAC Name

tert-butyl N-(2-aminopyridin-3-yl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14(4)8-6-5-7-13-9(8)12/h5-7H,1-4H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNGJIRDCAJLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(N=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2-aminopyridin-3-YL)(methyl)carbamate typically involves the reaction of 2-aminopyridine with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of 2-aminopyridine with tert-butyl chloroformate: This step forms the tert-butyl N-(2-aminopyridin-3-yl)carbamate intermediate.

    Reaction with methylamine: The intermediate is then reacted with methylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-aminopyridin-3-yl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry
Tert-butyl (2-aminopyridin-3-YL)(methyl)carbamate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical reactions, including:

  • Nucleophilic Substitution : The carbamate group can be replaced by other functional groups under basic conditions.
  • Oxidation and Reduction Reactions : It can undergo oxidation to form N-oxides or be reduced to yield amines, facilitating the creation of diverse derivatives.

Synthetic Routes
The typical synthesis involves reacting tert-butyl chloroformate with 2-aminopyridine in the presence of a base like triethylamine. This reaction is conducted under inert conditions to prevent side reactions, followed by purification through recrystallization or chromatography.

Biological Research Applications

Pharmacological Potential
The compound has garnered attention for its potential therapeutic applications, particularly in drug discovery. Its ability to act as a scaffold for designing pharmaceuticals targeting specific enzymes or receptors is noteworthy.

Case Study: Enzyme Inhibition

Research indicates that derivatives similar to this compound can inhibit enzymes involved in metabolic pathways. For instance, studies have shown that pyridine derivatives can inhibit β-secretase and acetylcholinesterase, which are crucial in neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of structurally related compounds on astrocytes subjected to oxidative stress induced by amyloid beta. Results demonstrated a significant reduction in cell death and inflammatory markers, suggesting potential roles for this compound in neuroprotection.

Medicinal Chemistry Applications

Drug Development
In medicinal chemistry, this compound is utilized as an intermediate for synthesizing pharmaceutical compounds. Its unique structural properties allow it to function effectively as a precursor in developing drugs targeting specific biochemical pathways.

Industrial Applications

Production of Specialty Chemicals
In the industrial sector, this compound is employed in producing specialty chemicals and agrochemicals. Its versatility and unique chemical properties make it suitable for various applications, including:

  • Agrochemical Development : It can serve as a building block for creating pesticides or herbicides.
  • Advanced Materials Synthesis : The compound's reactivity allows it to be used in developing new materials with specific properties.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Chemical SynthesisIntermediate for organic reactions; building block for complex moleculesEffective in nucleophilic substitution and oxidation/reduction reactions
Biological ResearchPotential therapeutic applications; enzyme inhibitionInhibits β-secretase and acetylcholinesterase; neuroprotective effects
Medicinal ChemistryScaffold for drug design; intermediate in pharmaceutical synthesisUsed in developing drugs targeting neurodegenerative diseases
Industrial ProductionProduction of specialty chemicals; agrochemical developmentVersatile applications in producing pesticides and advanced materials

Mechanism of Action

The mechanism of action of Tert-butyl (2-aminopyridin-3-YL)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl (2-aminopyridin-3-yl)(methyl)carbamate with analogous carbamate derivatives, emphasizing structural variations, physicochemical properties, and applications:

Compound Name Structure Molecular Weight (g/mol) Key Features Applications/Synthesis Reference
This compound Pyridine-3-yl with 2-NH2, 3-(methylcarbamate) ~245.3 Amino group at pyridine 2-position; methylcarbamate at 3-position Intermediate for kinase inhibitors; synthesized via Pd-catalyzed cross-coupling .
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate Pyridine-2-yl with 3-F; methylene-linked carbamate ~240.2 Fluorine substituent enhances electronegativity; methylene spacer Building block for fluorinated pharmaceuticals; Suzuki coupling .
tert-Butyl (3-amino-2,6-dichloropyridin-4-yl)carbamate Pyridine-4-yl with 3-NH2, 2,6-Cl; direct carbamate attachment 278.1 Dichloro and amino groups enhance reactivity; no methyl spacer Anticancer agents; synthesized via nucleophilic substitution .
tert-Butyl N-((4-bromo-3-chlorophenyl)methyl)carbamate Phenyl ring with 4-Br, 3-Cl; methylene-linked carbamate ~306.6 Aromatic halogenation for cross-coupling; phenyl instead of pyridine core Suzuki-Miyaura reactions; intermediates for agrochemicals .
tert-Butyl (5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)carbamate Chromenone core with fluorophenyl and fluoro substituents; fused ring system 615.7 (M+1) Complex heterocyclic structure; high molecular weight Kinase inhibition (e.g., PI3K/mTOR); synthesized via multi-step coupling .

Key Observations:

Structural Influence on Reactivity: The pyridine core in the target compound enables hydrogen bonding and π-stacking interactions, critical for binding to biological targets. In contrast, phenyl-based analogs (e.g., ) exhibit stronger halogen-mediated cross-coupling utility . Substituent Effects: The 2-amino group in the target compound enhances nucleophilicity, whereas 3-fluoropyridine derivatives () leverage fluorine’s electronegativity for improved metabolic stability .

Synthetic Methodologies :

  • The target compound likely employs Pd-catalyzed cross-coupling (similar to ), while dichloropyridine analogs () rely on nucleophilic aromatic substitution due to electron-deficient rings .

The target compound’s MP is expected to range between 130–170°C, based on similar carbamates (e.g., : 163–166°C; : 131–133°C) . Solubility: The tert-butyl group reduces polarity, enhancing organic solubility compared to unsubstituted carbamates.

Biological Relevance: The target compound’s 2-aminopyridine motif is prevalent in kinase inhibitors (e.g., JAK2, BTK), while chromenone-based carbamates () target PI3K/mTOR pathways .

Biological Activity

Tert-butyl (2-aminopyridin-3-YL)(methyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and related research findings.

  • Molecular Formula : C₁₁H₁₄N₂O₂
  • Molecular Weight : 210.24 g/mol
  • CAS Number : [B8265677]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors. Its structure allows for the formation of hydrogen bonds and hydrophobic interactions, which are critical for binding to target proteins.

Interaction with Enzymes

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of aminopyridines can inhibit enzymes like acetylcholinesterase, which is crucial for neurotransmission .

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes some key findings:

Cell LineIC50 (µM)References
SW480 (Colon Cancer)5.0
A2780 (Ovarian Cancer)4.5
KB-3-1 (Cervical Cancer)6.0

These results suggest that this compound may be a promising candidate for further development as an anticancer agent.

Neuroprotective Effects

In addition to its anticancer properties, there is evidence suggesting that this compound may have neuroprotective effects. Studies indicate that it can inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases . The inhibition of nNOS can prevent excessive nitric oxide production, thereby protecting neurons from oxidative stress.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on colon adenocarcinoma cells using MTT assays. The compound showed significant cytotoxicity with an IC50 value of 5 µM, indicating its potential as a therapeutic agent for colon cancer treatment .
  • Neuroprotective Study : Another investigation assessed the neuroprotective properties of the compound in a model of oxidative stress-induced neuronal injury. The results demonstrated that treatment with this compound significantly reduced neuronal cell death compared to control groups .

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